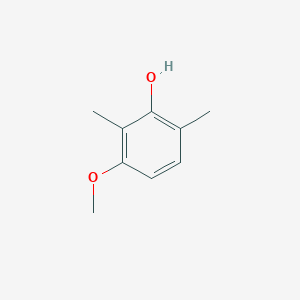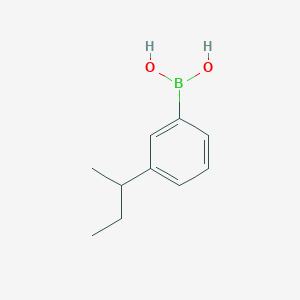
3-(4-(3-Hydroxy-3-phenylpropoxy)naphthalen-1-yl)-1-phenylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(3-Hydroxy-3-phenylpropoxy)naphthalen-1-yl)-1-phenylpropan-1-one is a complex organic compound that features a naphthalene ring, a phenyl group, and a hydroxyphenylpropoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3-Hydroxy-3-phenylpropoxy)naphthalen-1-yl)-1-phenylpropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthalene derivative: This involves the reaction of naphthalene with appropriate reagents to introduce functional groups at specific positions.
Attachment of the hydroxyphenylpropoxy group: This step involves the reaction of the naphthalene derivative with 3-hydroxy-3-phenylpropyl bromide under basic conditions to form the ether linkage.
Formation of the final product: The final step involves the reaction of the intermediate with benzaldehyde in the presence of a base to form the desired ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
3-(4-(3-Hydroxy-3-phenylpropoxy)naphthalen-1-yl)-1-phenylpropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
3-(4-(3-Hydroxy-3-phenylpropoxy)naphthalen-1-yl)-1-phenylpropan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-(4-(3-Hydroxy-3-phenylpropoxy)naphthalen-1-yl)-1-phenylpropan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
相似化合物的比较
Similar Compounds
- 3-(4-(3-Hydroxy-3-phenylpropoxy)phenyl)-1-phenylpropan-1-one
- 3-(4-(3-Hydroxy-3-phenylpropoxy)benzyl)-1-phenylpropan-1-one
Uniqueness
3-(4-(3-Hydroxy-3-phenylpropoxy)naphthalen-1-yl)-1-phenylpropan-1-one is unique due to the presence of the naphthalene ring, which can enhance its stability and biological activity compared to similar compounds with only phenyl or benzyl groups.
属性
分子式 |
C28H26O3 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC 名称 |
3-[4-(3-hydroxy-3-phenylpropoxy)naphthalen-1-yl]-1-phenylpropan-1-one |
InChI |
InChI=1S/C28H26O3/c29-26(22-9-3-1-4-10-22)17-15-21-16-18-28(25-14-8-7-13-24(21)25)31-20-19-27(30)23-11-5-2-6-12-23/h1-14,16,18,27,30H,15,17,19-20H2 |
InChI 键 |
YLVWGNDMSAVCAN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(CCOC2=CC=C(C3=CC=CC=C32)CCC(=O)C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-Fluorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091048.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B14091059.png)
![6-Phenyl-5-propyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-ol](/img/structure/B14091066.png)


![5-Fluoro-6-(propan-2-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B14091096.png)

![7,7-Difluoro-2-(methylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B14091105.png)
![[10-(Hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-(hydroxymethyl)prop-2-enoate](/img/structure/B14091106.png)

![7-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091118.png)
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B14091119.png)
![6-Methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091123.png)
